

An In-depth Technical Guide to 2-Ethoxybenzaldehyde: Discovery and History

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Compound of Interest

Compound Name: 2-Ethoxybenzaldehyde

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Abstract

This technical guide provides a comprehensive overview of **2-Ethoxybenzaldehyde**, a versatile aromatic aldehyde with significant applications in the pharmaceutical, fragrance, and fine chemical industries. While the precise historical details of its initial discovery and synthesis are not readily available in contemporary digital archives, its structural relationship to salicylaldehyde and the development of synthetic methods such as the Williamson ether synthesis in the mid-19th century suggest a likely timeline for its first preparation. This document details its chemical and physical properties, outlines modern and plausible historical synthesis protocols, and explores its applications.

Introduction

2-Ethoxybenzaldehyde (also known as o-ethoxybenzaldehyde or salicylaldehyde ethyl ether) is an organic compound characterized by a benzene ring substituted with an aldehyde group and an adjacent ethoxy group. This arrangement imparts unique chemical properties that make it a valuable intermediate in organic synthesis.^[1] Its applications range from being a precursor in the synthesis of pharmaceuticals and agrochemicals to its use as a component in fragrances due to its pleasant aroma.^[1]

While extensive data exists on its modern applications and synthesis, a definitive record of its initial discovery and the first scientist to synthesize it remains elusive in currently accessible

scientific literature. It is plausible that its first synthesis was achieved in the latter half of the 19th century, following Alexander Williamson's development of the Williamson ether synthesis in 1850, a robust method for forming ethers from an alkoxide and an alkyl halide.[2][3] Given the availability of salicylaldehyde at the time, its conversion to **2-ethoxybenzaldehyde** via this method would have been a logical synthetic step.

Physicochemical Properties

A summary of the key quantitative data for **2-Ethoxybenzaldehyde** is presented in Table 1 for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
Molecular Weight	150.17 g/mol	[1]
CAS Number	613-69-4	[1]
Appearance	Clear yellow to light brown liquid	[1]
Boiling Point	136-138 °C at 24 mmHg	
Density	1.074 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.543	
Flash Point	92 °C (closed cup)	
Solubility	Soluble in ethanol and ether	

Synthesis of 2-Ethoxybenzaldehyde

Two detailed experimental protocols for the synthesis of **2-Ethoxybenzaldehyde** are provided below. The first is a modern patented method, and the second is based on the classical Williamson ether synthesis, a plausible historical route.

Modern Synthesis via Schiff Base Intermediate

This method, described in Chinese patent CN103724171A, involves a two-step process starting from salicylaldehyde.

Step 1: Formation of a Schiff Base

- In a round-bottom flask, dissolve salicylaldehyde (1 mole) and an amine (e.g., aniline, 1 mole) in a solvent such as ethanol or toluene (16.25 moles).
- Heat the mixture to boiling and reflux for 12-14 hours.
- After the reaction is complete, evaporate the solvent to dryness.
- Recrystallize the resulting crude product to obtain the purified Schiff base.

Step 2: Ethylation and Hydrolysis

- Dissolve the purified Schiff base from Step 1 in a solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), toluene, or tetrahydrofuran (THF).
- Add bromoethane (4.47 moles) and an acid acceptor (e.g., potassium carbonate, sodium tert-butoxide, or potassium tert-butoxide, 1 mole) to the solution.
- Heat the reaction mixture to 80 °C and maintain for 12 hours.
- After cooling, filter the mixture to remove any inorganic salts.
- Extract the filtrate with a suitable organic solvent.
- Evaporate the solvent from the organic extract.
- Purify the resulting crude product by column chromatography to yield **2-Ethoxybenzaldehyde**.

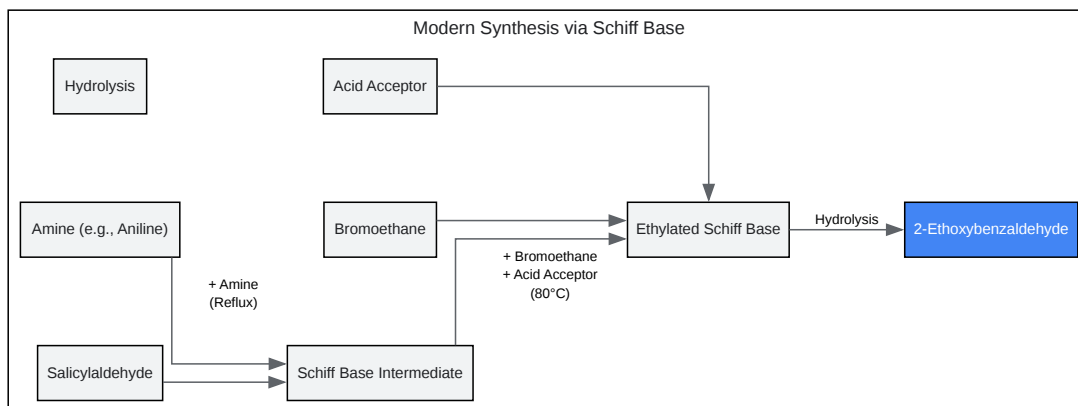
Plausible Historical Synthesis: Williamson Ether Synthesis

This protocol is based on the principles of the Williamson ether synthesis, a method available since the mid-19th century.^{[2][3]}

- In a suitable reaction vessel, dissolve salicylaldehyde in a non-protic solvent.
- Add a strong base, such as sodium hydride or sodium ethoxide, to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide.
- To this solution, add an ethylating agent, such as ethyl iodide or ethyl bromide, dropwise.
- Stir the reaction mixture, possibly with gentle heating, until the reaction is complete (as monitored by an appropriate method).
- After the reaction, quench the mixture with water.
- Extract the aqueous mixture with a water-immiscible organic solvent (e.g., diethyl ether).
- Wash the organic layer with a dilute aqueous base solution to remove any unreacted salicylaldehyde, followed by a wash with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
- Filter to remove the drying agent and remove the solvent by distillation to obtain crude **2-Ethoxybenzaldehyde**.
- Further purify the product by vacuum distillation.

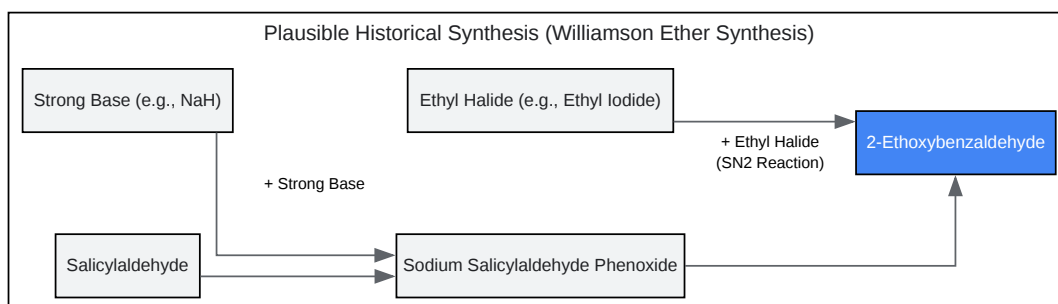
Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis methods described above.



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Caption: Modern synthesis of **2-Ethoxybenzaldehyde**.



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